N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
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Overview
Description
The compound is a complex organic molecule that contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 1-methyl-1H-indol moiety. These are both heterocyclic compounds, which means they contain atoms of at least two different elements in the ring structure .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the oxalamide group might be involved in reactions with acids or bases, and the aromatic rings might undergo electrophilic substitution reactions .Scientific Research Applications
Interaction with Specific Binding Sites
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, related to indolo[3,2-b]carbazole, has been studied for its interaction with specific binding sites in rat liver cytosol. Research shows that variations in the compound, such as substitution of nitrogen atoms with sulfur or oxygen, or methylation at specific positions, significantly affect its binding affinity. These findings suggest potential applications in understanding and manipulating molecular interactions within biological systems (Gillner et al., 1993).
Neuropeptide Y Receptor Antagonists
The compound's structure has similarities with benzimidazoles derived from the indole class, which have been synthesized and evaluated as selective neuropeptide Y Y1 receptor antagonists. This research could be relevant in developing anti-obesity drugs, highlighting the compound's potential in medicinal chemistry (Zarrinmayeh et al., 1998).
Role in Cancer Metastasis
Related research on collagen prolyl hydroxylases, which share structural similarities with the compound, emphasizes their essential role in breast cancer metastasis. Understanding the action of such compounds can contribute to developing therapeutic strategies against cancer (Gilkes et al., 2013).
Synthesis and Chemical Properties
Studies on the synthesis of compounds structurally related to this compound provide insights into their chemical properties and potential applications in various fields, including materials science and pharmacology (Fujimori & Yamane, 1978).
Prolyl-Hydroxylase Inhibitor Effects
The compound is related to prolyl-hydroxylase inhibitors, which have demonstrated significant effects in cell autophagy and apoptosis, particularly in cancer research. This highlights its potential application in developing novel cancer treatments (Han et al., 2014).
Tautomerization Studies
Research on metal-induced tautomerization of molecules related to this compound opens avenues for exploring novel chemical reactions and synthesis pathways, which can be beneficial in organic chemistry and catalysis (Ruiz & Perandones, 2009).
Safety and Hazards
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-24-7-6-13-10-14(2-4-16(13)24)17(25)12-22-20(26)21(27)23-15-3-5-18-19(11-15)29-9-8-28-18/h2-7,10-11,17,25H,8-9,12H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPCHNPBWSAGPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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